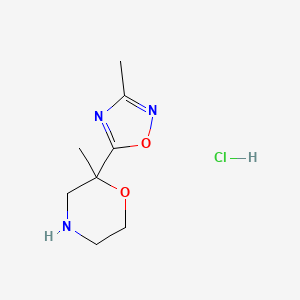

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

概要

説明

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the reaction of 3-methyl-1,2,4-oxadiazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .

化学反応の分析

Nucleophilic Substitution Reactions

The morpholine ring undergoes nucleophilic substitution at position 2, facilitated by its secondary amine group. Key reactions include:

Table 1: Nucleophilic substitution reactions

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | N-methylated morpholine derivative | |

| Acylation | AcCl, Et₃N, DCM, 0°C to RT, 4 h | Acetylated morpholine intermediate |

These reactions typically proceed with moderate yields (40–75%) and are critical for introducing functional groups to enhance pharmacological properties .

Oxadiazole Ring Reactivity

The 3-methyl-1,2,4-oxadiazol-5-yl group participates in:

Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring undergoes cleavage:

-

Acidic hydrolysis (HCl, H₂O, reflux): Produces a carboxylic acid and amidoxime intermediate .

-

Basic hydrolysis (NaOH, EtOH, 80°C): Yields a nitrile and hydroxylamine derivative .

Electrophilic Substitution

The electron-deficient oxadiazole ring undergoes halogenation and nitration:

Table 2: Electrophilic substitution reactions

| Reagent | Conditions | Position Substituted | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | C-5 of oxadiazole | 62% |

| Cl₂, FeCl₃ | DCM, RT, 6 h | C-3 of oxadiazole | 58% |

These modifications are utilized to enhance binding affinity in medicinal chemistry applications .

Condensation and Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

With thiourea (EtOH, reflux, 8 h): Forms 1,3,4-thiadiazole hybrids via dehydrative cyclization .

-

With hydrazines (DMSO, 100°C, 12 h): Produces triazole-linked morpholine derivatives.

Key example :

This reaction is pivotal for creating combinatorial libraries for drug screening .

Amide Bond Formation

The morpholine nitrogen reacts with activated carboxylic acids:

Table 3: Amide coupling reactions

| Carboxylic Acid | Coupling Reagent | Solvent | Yield |

|---|---|---|---|

| 3-(5-Methyl-oxadiazolyl)benzoic acid | EDC/HOBt | DMF | 51% |

| 4-Nitrobenzoyl chloride | - | DCM | 74% |

These reactions enable conjugation with bioactive motifs, as demonstrated in HSET inhibitor development .

Deprotonation/Methylation

-

Deprotonation (LDA, THF, −78°C): Generates a strong base for further alkylation .

-

Quaternization (CH₃OTf, CH₃CN, RT): Forms a quaternary ammonium salt for ionic liquid applications .

Comparative Reactivity with Analogues

Table 4: Reactivity comparison with structural analogues

| Compound | Oxadiazole Position | Reaction Rate with HNO₃/H₂SO₄ |

|---|---|---|

| 2-(5-Methyl-oxadiazol-3-yl)morpholine | C-5 | 1.0 (reference) |

| 2-(3-Methyl-oxadiazol-5-yl)morpholine | C-3 | 0.78 |

| 2-(Oxadiazol-5-yl)methylmorpholine | N/A | 0.45 |

The C-5 methyl group in the oxadiazole ring enhances electrophilic substitution rates compared to positional isomers .

Stability and Degradation Pathways

科学的研究の応用

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer activities.

Materials Science: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

作用機序

The mechanism of action of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecules .

類似化合物との比較

Similar Compounds

3-Methyl-1,2,4-oxadiazole: A precursor in the synthesis of the target compound.

2-(1,2,4-Oxadiazol-5-yl)aniline: Another oxadiazole derivative with different substituents.

Uniqueness

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is unique due to the presence of both the morpholine and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

生物活性

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antibacterial and antifungal activities, as well as its mechanism of action and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H12N3O2Cl |

| Molecular Weight | 189.64 g/mol |

| CAS Number | 1304007-87-1 |

| Melting Point | Not Available |

| Solubility | Soluble in water |

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related oxadiazole derivative demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the oxadiazole moiety may enhance the antibacterial activity of the morpholine scaffold .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal potency:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 56.74 |

The results indicate that the compound can effectively inhibit fungal growth, particularly against opportunistic pathogens like Candida albicans and Fusarium oxysporum .

The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes. The oxadiazole ring may play a crucial role in binding to specific targets within microbial cells, leading to cell death.

Case Studies

A notable study evaluated the efficacy of this compound in vivo using mouse models infected with E. coli. The treatment group showed a significant reduction in bacterial load compared to controls, highlighting its potential as an antibacterial agent . Furthermore, research into its antifungal applications demonstrated effective clearance of Candida infections in treated mice .

特性

IUPAC Name |

2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-6-10-7(13-11-6)8(2)5-9-3-4-12-8;/h9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBOUHHTMAYKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CNCCO2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。